molecular formula C14H22O B7812487 4-(1,1-Dimethylhexyl)phenol

4-(1,1-Dimethylhexyl)phenol

Cat. No. B7812487
M. Wt: 206.32 g/mol
InChI Key: BTTSZRJAGSFTPE-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylhexyl)phenol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-Dimethylhexyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Dimethylhexyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Estrogenic Activity : A study by Uchiyama et al. (2008) synthesized various branched 4-nonylphenol isomers, including 4-(1,1-dimethyl-3-ethylpentyl)phenol and 4-(1,1,4-trimethylhexyl)phenol, among others. These compounds were tested for estrogenic activities using a recombinant yeast screen system. The study found differing levels of estrogenic activity among these compounds, with 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I) exhibiting three times greater estrogenic activity than the commercial NP mixture (Uchiyama et al., 2008).

  • Synthesis for Biological and Environmental Studies : Boehme et al. (2010) synthesized a range of 28 differently branched nonylphenol isomers for biological and environmental studies. The study emphasizes the necessity of considering the nonylphenol problem from an isomer-specific viewpoint, as the estrogenic effect and degradation behavior of individual 4-nonylphenols heavily depend on the structure and bulkiness of the side chain (Boehme et al., 2010).

  • Carbonyl-Phenol Adducts in Food : Hidalgo and Zamora (2019) studied the reactions between model phenolics and hydroxyalkenals, leading to the formation of carbonyl-phenol adducts. This study provides insights into how phenolics can efficiently trap 4-hydroxy-2-alkenals, which is significant for detecting carbonyl-phenol adducts derived from hydroxyalkenals in food products (Hidalgo & Zamora, 2019).

  • Chemical Synthesis Applications : Egami et al. (2015) demonstrated the use of phenol derivatives, including 4-(1,1,4-trimethylhexyl)phenol, in chemical synthesis. They employed phenol derivatives in the trifluoromethylation of copper/Togni reagent, which has practical utility in the synthesis of potent inhibitors used in biological applications (Egami et al., 2015).

  • Molecular Structure Studies : A study by Ajibade and Andrew (2021) reported on the molecular structures of certain compounds synthesized via Schiff bases reduction route, which included phenol derivatives. This research contributes to understanding the molecular structures important for the synthesis of compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

properties

IUPAC Name

4-(2-methylheptan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-4-5-6-11-14(2,3)12-7-9-13(15)10-8-12/h7-10,15H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTSZRJAGSFTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dimethylhexyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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